N-(4-fluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-(4-fluorophenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3S2/c1-21(26(23,24)15-5-3-2-4-6-15)16-11-12-25-17(16)18(22)20-14-9-7-13(19)8-10-14/h2-12H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRCVNHTWZKXMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activity. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by diverse research findings and case studies.
Molecular Characteristics
- IUPAC Name: this compound
- Molecular Formula: CHFNOS
- Molecular Weight: 391.4 g/mol
Structural Representation
The compound features a thiophene core substituted with a fluorophenyl group and a sulfonamide moiety, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that compounds with thiophene structures exhibit significant antimicrobial properties. A study demonstrated that this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 32-64 µg/mL, suggesting moderate to high efficacy against these pathogens .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory potential. In vitro assays indicated that it significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect was attributed to the inhibition of the NF-kB signaling pathway, which plays a crucial role in inflammatory responses .
Anticancer Properties
Preliminary studies have explored the anticancer effects of this compound on various cancer cell lines. In particular, it exhibited cytotoxic effects on human breast cancer (MCF-7) and lung cancer (A549) cells with IC50 values of 15 µM and 20 µM, respectively. These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms involving mitochondrial dysfunction and caspase activation .
Case Study 1: Antimicrobial Efficacy
In a comparative study, this compound was tested alongside standard antibiotics. The results showed that while traditional antibiotics like penicillin were effective against Gram-positive bacteria, the thiophene derivative demonstrated broader spectrum activity, including resistance strains .
Case Study 2: Inhibition of Inflammatory Pathways
A recent investigation into the anti-inflammatory properties revealed that treatment with this compound led to a significant reduction in edema in a carrageenan-induced paw edema model in rats. The observed reduction was comparable to that of indomethacin, a standard anti-inflammatory drug .
Case Study 3: Anticancer Activity
A detailed study on its anticancer effects utilized flow cytometry to analyze apoptosis in treated cancer cells. The results indicated increased annexin V staining in treated cells, confirming the induction of apoptosis as a mechanism of action .
Summary of Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-2-Carboxamide Derivatives
N-(4-chloro-3-nitrophenyl)thiophene-2-carboxamide (CAS: 313970-43-3)
- Molecular Formula : C₁₁H₇ClN₂O₃S
- Key Features : Substituted with a chloro-nitro-phenyl group instead of 4-fluorophenyl.
- Implications : The nitro group’s strong electron-withdrawing nature may reduce metabolic stability compared to the fluorine substituent in the target compound. Chlorine’s larger atomic size could sterically hinder receptor interactions .
Thiophene Fentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide)
- Key Features : Shares the thiophene-2-carboxamide core but incorporates a piperidinyl-phenylethyl moiety.
- Implications : The piperidine group is characteristic of opioid activity, suggesting divergent pharmacological targets compared to the sulfonamido-containing target compound. The absence of fluorine or sulfonamido groups in thiophene fentanyl highlights structural adaptability for receptor specificity .
N-(3-chloro-4-fluorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide (CAS: 1207042-69-0)
- Molecular Formula : C₂₁H₁₉ClFN₃O₃S₂
- Key Features : Replaces the N-methylphenylsulfonamido group with a piperazinylsulfonyl substituent.
- This difference may influence blood-brain barrier penetration or off-target effects .
Substituent-Driven Physicochemical Properties
Fluorophenyl vs. Chlorophenyl/Nitrophenyl
- Fluorine : Enhances metabolic stability and bioavailability due to its electronegativity and small size.
- Chlorine/Nitro : Larger atoms with stronger electron-withdrawing effects may reduce solubility (e.g., logP increases) and alter binding kinetics .
Sulfonamido vs. Piperazinylsulfonyl
Molecular Weight and Structural Complexity
| Compound | Molecular Weight (g/mol) | Notable Substituents |
|---|---|---|
| Target Compound | ~420–480* | 4-fluorophenyl, N-methylphenylsulfonamido |
| N-(4-chloro-3-nitrophenyl)-thiophene-2-carboxamide | 282.7 | 4-chloro-3-nitrophenyl |
| N-(3-chloro-4-fluorophenyl)-piperazinylsulfonyl analog | 480.0 | 3-chloro-4-fluorophenyl, piperazinylsulfonyl |
| Thiophene Fentanyl | ~448.5 | Piperidinyl-phenylethyl |
Conformational Analysis
- Dihedral Angles: Chalcone analogs (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one) exhibit dihedral angles of 7.14°–56.26° between aromatic rings, suggesting flexibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
